1-[(Chloromethoxy)methyl]adamantane
Overview
Description
1-[(Chloromethoxy)methyl]adamantane is a derivative of adamantane, a highly symmetrical polycyclic cage molecule known for its unique properties and applications in various fields The adamantane structure provides a rigid framework that enhances the stability and reactivity of its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Chloromethoxy)methyl]adamantane typically involves the chloromethylation of adamantane derivatives. One common method includes the reaction of adamantane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(Chloromethoxy)methyl]adamantane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding adamantane derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form adamantane derivatives with different functional groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine, pyridine).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Adamantane derivatives with various functional groups (e.g., amines, alcohols, thiols).
Oxidation Reactions: Carbonyl compounds (e.g., aldehydes, ketones).
Reduction Reactions: Reduced adamantane derivatives with different functional groups.
Scientific Research Applications
1-[(Chloromethoxy)methyl]adamantane has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of antiviral and anticancer agents. Its rigid structure enhances the stability and bioavailability of drug candidates.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various functionalized adamantane derivatives, which are valuable in the development of new chemical entities.
Surface Recognition: The adamantane moiety is employed in the design of drug delivery systems and surface recognition studies, enhancing the targeting and efficacy of therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(Chloromethoxy)methyl]adamantane involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites of enzymes or receptors, modulating their activity. For example, in medicinal chemistry, adamantane derivatives are known to inhibit viral replication by blocking viral ion channels or enzymes essential for viral replication . The compound’s ability to undergo various chemical reactions also enables it to form covalent bonds with target molecules, enhancing its efficacy.
Comparison with Similar Compounds
1-[(Chloromethoxy)methyl]adamantane can be compared with other adamantane derivatives, such as:
1-Bromomethyladamantane: Similar in structure but with a bromine atom instead of chlorine. It undergoes similar substitution reactions but with different reactivity.
1-Hydroxymethyladamantane: Contains a hydroxyl group instead of a chloromethoxymethyl group. It is more hydrophilic and undergoes different chemical reactions.
1-Aminomethyladamantane: Contains an amino group, making it more basic and reactive towards electrophiles.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to other adamantane derivatives.
Properties
Molecular Formula |
C12H19ClO |
---|---|
Molecular Weight |
214.73 g/mol |
IUPAC Name |
1-(chloromethoxymethyl)adamantane |
InChI |
InChI=1S/C12H19ClO/c13-8-14-7-12-4-9-1-10(5-12)3-11(2-9)6-12/h9-11H,1-8H2 |
InChI Key |
QBAUQDFDSGHDNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COCCl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.